molecular formula C9H12ClN3O2 B14782109 3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride

3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride

Cat. No.: B14782109
M. Wt: 229.66 g/mol
InChI Key: LZGQJKAEIDNORF-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride is a heterocyclic compound with a unique structure that combines elements of pyridine and oxazepine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxazepine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxazepine derivatives.

Scientific Research Applications

3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride is unique due to its specific combination of functional groups and ring structure

Properties

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.66 g/mol

IUPAC Name

3-amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride

InChI

InChI=1S/C9H11N3O2.ClH/c1-12-7-2-3-11-4-8(7)14-5-6(10)9(12)13;/h2-4,6H,5,10H2,1H3;1H

InChI Key

LZGQJKAEIDNORF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2)OCC(C1=O)N.Cl

Origin of Product

United States

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